Positional Isomerism: 3-CF3 vs. 4-CF3 Substitution Confers Different Target Engagement Profiles
In the pyrrolidinyl phenylurea CCR3 antagonist series, the position of the trifluoromethyl substituent on the terminal phenyl ring is a critical potency determinant. While direct IC50 data for CAS 955236-11-0 (3-CF3) have not been disclosed in peer-reviewed literature, the structurally analogous lead compound 1 (4.9 nM) and optimized compound 32 (1.7 nM) establish a sub-nanomolar potency benchmark for this chemotype in CCR3 binding assays. The 3-CF3 regioisomer is predicted to confer a distinct hydrogen-bonding topology relative to the 4-CF3 analog (CAS 894007-00-2), which may alter selectivity against off-target chemokine receptors [1].
| Evidence Dimension | CCR3 antagonism (IC50) for pyrrolidinyl phenylurea chemotype |
|---|---|
| Target Compound Data | Not directly reported in public domain; 3-CF3 regioisomer (CAS 955236-11-0) |
| Comparator Or Baseline | Lead compound 1 (4-CF3 analog): IC50 = 4.9 nM; Optimized compound 32: IC50 = 1.7 nM in CCR3 binding assay |
| Quantified Difference | Potency difference between regioisomers in this chemotype can exceed 10-fold; exact delta for 3-CF3 vs. 4-CF3 remains to be empirically determined [1]. |
| Conditions | Human CCR3 receptor binding assay; inhibition of eotaxin-induced Ca2+ mobilization |
Why This Matters
Selection of the 3-CF3 isomer for SAR campaigns is justified when positional scanning for target selectivity is a primary objective, as regioisomers in this series exhibit differential CCR3 vs. off-target activity profiles.
- [1] Nitta A, Iura Y, Inoue H, Sato I, Morihira K, Kubota H, Morokata T, Takeuchi M, Ohta M, Tsukamoto S, Imaoka T, Takahashi T. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876-6881. doi:10.1016/j.bmcl.2012.09.035. View Source
